molecular formula C16H15BrN2S B2584121 (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 887202-13-3

(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine

Cat. No.: B2584121
CAS No.: 887202-13-3
M. Wt: 347.27
InChI Key: OCCPLLCZKIXWJG-UHFFFAOYSA-N
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Description

“(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” is a brominated indole derivative with a thioether-linked ethylamine side chain. Its structure comprises a 4-bromophenyl-substituted indole core, a sulfur atom at the 3-position of the indole ring, and a flexible ethylamine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are known for antimicrobial, anticancer, and CNS-targeting properties .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCPLLCZKIXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

ReagentConditionsProductYield
H<sub>2</sub>O<sub>2</sub>Room temperatureSulfoxide derivative65–75%
m-CPBADichloromethane, 0°CSulfone derivative80–85%

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen addition to sulfur, followed by proton transfer.

  • Sulfone formation : Further oxidation of sulfoxide via a second equivalent of oxidizing agent.

Reduction Reactions

The bromophenyl group can be reduced to a phenyl group under catalytic hydrogenation:

ReagentConditionsProductSelectivity
Pd/C, H<sub>2</sub>Ethanol, 50°C, 3 atm pressureDehalogenated phenyl derivative>90%
LiAlH<sub>4</sub>THF, refluxPartial reduction (minor pathway)<10%

Applications :

  • Removal of bromine enhances compound lipophilicity for pharmacological studies.

Nucleophilic Substitution

The bromine atom on the phenyl ring is susceptible to substitution by nucleophiles:

NucleophileConditionsProductRate Constant (k)
AminesDMF, 80°C, K<sub>2</sub>CO<sub>3</sub>4-Aminophenyl derivative0.15 min⁻¹
ThiolsEtOH, reflux4-Thiophenyl derivative0.08 min⁻¹
MethoxideMeOH, 60°C4-Methoxyphenyl derivative0.12 min⁻¹

Key Findings :

  • Electron-withdrawing groups on the indole moiety accelerate substitution rates .

  • Bromine replacement alters biological activity; methoxy derivatives show enhanced antimicrobial properties .

Comparative Reactivity with Structural Analogs

The thioether and bromophenyl groups differentiate this compound from similar indole derivatives:

CompoundOxidation Rate (Sulfone)Reduction Efficiency (Pd/C)Substitution Rate (Amine)
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine85%>90%0.15 min⁻¹
(2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine78%85%0.10 min⁻¹
(2-{[2-Phenyl-1H-indol-3-yl]thio}ethyl)amineN/AN/A0.05 min⁻¹

Trends :

  • Bromine’s electronegativity enhances oxidative stability compared to chlorine analogs .

  • Absence of halogen reduces substitution reactivity by 60%.

Research Implications

Recent studies highlight the compound’s versatility:

  • Anticancer activity : Sulfone derivatives exhibit 3x higher cytotoxicity against HeLa cells compared to parent compounds (IC<sub>50</sub> = 8.2 μM vs. 24.7 μM) .

  • Antimicrobial potential : Methoxy-substituted analogs demonstrate broad-spectrum activity against S. aureus (MIC = 4 μg/mL).

Challenges :

  • Thioether oxidation products may exhibit reduced solubility in aqueous media.

  • Bromine substitution requires precise stoichiometry to avoid byproducts.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly:

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating that (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine may also possess anticancer properties .
  • Antimicrobial Properties : Research into related indole derivatives has shown promising antimicrobial activity, suggesting potential applications in treating infections .

Biological Studies

The compound's interaction with biological targets is crucial for understanding its pharmacodynamics:

  • Mechanism of Action : Studies are being conducted to elucidate how this compound interacts with cellular pathways and molecular targets .
  • In Vitro and In Vivo Studies : Further research is necessary to confirm its biological activities through rigorous testing protocols.

Chemical Research

In synthetic organic chemistry, this compound serves as a valuable building block for:

  • Synthesis of Novel Compounds : Its unique structure allows it to be used as a precursor for developing more complex molecules with enhanced biological activities .

Mechanism of Action

The mechanism of action of (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Key Functional Groups
(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine Indole 4-Bromophenyl, thioethylamine Br, S-CH2-CH2-NH2
4-(4-Bromophenyl)-thiazol-2-amine Thiazole 4-Bromophenyl, amine at C2 Br, NH2
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine Indole 4-Methoxyphenyl, thioethylamine OCH3, S-CH2-CH2-NH2
4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine Pyrazole Bromine at C4, thiophenylethyl Br, thiophene
2-(2-bromophenyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine Dihydroindole 2-Bromophenyl, methyl group on dihydroindole Br, CH3, NH2

Key Observations :

  • Core Heterocycle: The indole core in the target compound distinguishes it from thiazole () and pyrazole () analogues.
  • Substituent Effects : Replacing bromine with methoxy () reduces lipophilicity (LogP decreases by ~1.5 units) but may improve solubility. Bromine’s electron-withdrawing nature could stabilize charge-transfer interactions in the target compound .
  • Side Chain Flexibility : The thioethylamine group offers conformational flexibility, unlike rigid thiazole or pyrazole derivatives, which may affect target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: ADME/Tox Comparison (Predicted/Experimental Data)

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Plasma Protein Binding (%) CYP Inhibition Risk
Target Compound ~375.3 3.8 0.12 89 Moderate
4-(4-Bromophenyl)-thiazol-2-amine 255.1 2.5 0.45 75 Low
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine ~314.4 2.3 0.98 68 Low
4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine 287.2 3.1 0.21 82 High

Key Findings :

  • Lipophilicity : The target compound’s higher LogP (3.8) suggests superior membrane permeability compared to methoxy-substituted analogues but may increase off-target binding risks .
  • Solubility : The thioether group in the target compound reduces aqueous solubility compared to oxygen-linked analogues (e.g., ), necessitating formulation optimization for in vivo studies .
  • CYP Inhibition : Pyrazole derivatives () exhibit higher CYP inhibition risk due to aromatic nitrogen atoms, whereas the target compound’s indole core may mitigate this .

Table 3: Reported Bioactivity of Analogues

Compound Antimicrobial (MIC, µg/mL) Anticancer (IC50, µM) CNS Activity
Target Compound Not reported Not reported Predicted (via QSAR)
4-(4-Bromophenyl)-thiazol-2-amine 8–16 (E. coli, S. aureus) 12.5 (MCF-7) None
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine Not reported 18.9 (HeLa) Moderate dopamine affinity
2-(2-bromophenyl)-dihydroindole derivative 32 (C. albicans) 45.2 (A549) High serotonin binding

Insights :

  • Anticancer Potential: Indole derivatives with bromine (e.g., ) show moderate activity against HeLa cells, implying the target compound may require functionalization (e.g., pro-drug strategies) to enhance potency .
  • CNS Targeting : The ethylamine side chain in the target compound aligns with CNS-penetrant scaffolds, but bromine’s size may limit blood-brain barrier permeability compared to smaller substituents .

Biological Activity

Overview

(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine, also known by its CAS number 887202-13-3, is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure with a bromophenyl group attached to an indole moiety, linked via a thioether to an ethylamine group. The biological significance of this compound lies in its diverse applications in medicinal chemistry, particularly in the fields of anticancer, antiviral, and antimicrobial research.

Chemical Structure

The IUPAC name for the compound is 2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethan-1-amine. Its molecular formula is C16H15BrN2SC_{16}H_{15}BrN_2S, with a molecular weight of approximately 347.28 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethan-1-amine
Molecular FormulaC₁₆H₁₅BrN₂S
Molecular Weight347.28 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research evaluating various indole derivatives indicated that this compound exhibited significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer) and CaCo-2 (colon cancer) cells. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment.

In vitro assays demonstrated that this compound led to a notable decrease in interleukin-6 (IL-6) secretion, which is often associated with inflammatory responses in tumors. Specifically, one study reported that this compound inhibited IL-6 release almost tenfold compared to control samples, suggesting its potential role as an anti-inflammatory agent alongside its anticancer activity .

Antiviral and Antimicrobial Activity

The compound has also been investigated for its antiviral and antimicrobial properties. Indole derivatives are known for their broad-spectrum antimicrobial effects, and this compound is no exception. Preliminary studies indicate that it may inhibit the growth of various pathogenic microorganisms, although further research is needed to elucidate the specific mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of the bromine atom in the bromophenyl group significantly influences the compound's reactivity and biological activity compared to other halogenated analogs. For example, similar compounds with different halogen substitutions have shown varying degrees of cytotoxicity and target specificity against cancer cells .

The proposed mechanism of action for this compound involves interaction with key cellular targets associated with apoptosis pathways. It may act as an antagonist to anti-apoptotic proteins such as Bcl-2, thereby promoting cell death in cancerous cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
(2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amineModerate cytotoxicity; lower IL-6 inhibition
(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amineLower cytotoxicity; similar apoptotic effects
(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amineReduced activity compared to brominated analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine, and what are their yield optimization challenges?

  • Methodology : Start with a palladium-catalyzed coupling reaction to introduce the 4-bromophenyl group to the indole scaffold. For thioether formation, use a nucleophilic substitution reaction between 2-mercaptoethylamine and a pre-functionalized indole intermediate (e.g., 3-chloroindole derivative). Monitor reaction progress via TLC or HPLC. Challenges include competing side reactions (e.g., oxidation of thiols) and low yields due to steric hindrance at the indole 3-position. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is critical .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, indole NH at δ ~11 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula C16H14BrN2S\text{C}_{16}\text{H}_{14}\text{BrN}_2\text{S}. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What solvent systems are optimal for handling this compound in vitro?

  • Methodology : The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO. Stability tests (24–72 hrs at 4°C) via UV-Vis spectroscopy (λmax ~280–300 nm) are advised to prevent degradation .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence bioactivity compared to other halogenated analogs?

  • Methodology : Compare IC50_{50} values against targets (e.g., serotonin receptors, kinases) using radioligand binding assays. Bromine’s electron-withdrawing effect may enhance binding affinity vs. chloro or fluoro analogs. Computational docking (AutoDock Vina) can predict interactions with hydrophobic pockets in receptor models .

Q. What strategies mitigate oxidative degradation of the thioether linkage during long-term stability studies?

  • Methodology : Store lyophilized samples under inert gas (N2_2) at −80°C. Add antioxidants (e.g., 0.01% BHT) to liquid formulations. Monitor degradation products via LC-MS; major impurities include sulfoxide and sulfone derivatives. Adjust pH to 6–7 to slow oxidation .

Q. How can researchers resolve contradictory data in receptor selectivity profiles across studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times). Validate discrepancies using orthogonal methods (e.g., calcium flux assays vs. cAMP assays). Cross-reference with structurally similar compounds like [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine to identify substituent-specific effects .

Q. What are the computational approaches for predicting metabolic pathways of this compound?

  • Methodology : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify likely sites of Phase I metabolism (e.g., CYP450-mediated oxidation at the indole ring or thioether). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS .

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